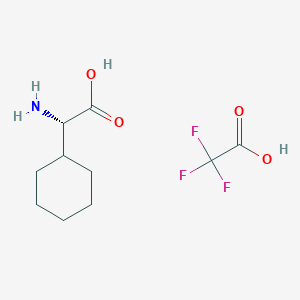

L-2-Cyclohexylglycine trifluoroacetate

説明

L-2-Cyclohexylglycine trifluoroacetate (CAS: SS-1459) is a non-proteinogenic amino acid derivative featuring a cyclohexyl substituent at the β-carbon of the glycine backbone, coupled with a trifluoroacetate counterion. Its molecular structure combines hydrophobic (cyclohexyl) and polar (trifluoroacetate) moieties, making it valuable in peptide synthesis, chiral catalysis, and pharmaceutical research. The trifluoroacetate group enhances solubility in organic solvents, while the cyclohexyl group contributes to steric bulk, influencing binding affinity in receptor studies .

特性

IUPAC Name |

(2S)-2-amino-2-cyclohexylacetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C2HF3O2/c9-7(8(10)11)6-4-2-1-3-5-6;3-2(4,5)1(6)7/h6-7H,1-5,9H2,(H,10,11);(H,6,7)/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFIEWMCRBGSMP-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

L-2-Cyclohexylglycine trifluoroacetate can be synthesized through the acylation of L-2-Cyclohexylglycine with trifluoroacetic acid. The reaction typically involves the use of trifluoroacetic anhydride as a reagent, and the process is carried out at room temperature . The crude product is then treated at elevated temperatures and reduced pressure to obtain the final compound.

Industrial Production Methods

Industrial production methods for L-2-Cyclohexylglycine trifluoroacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .

化学反応の分析

Types of Reactions

L-2-Cyclohexylglycine trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学的研究の応用

L-2-Cyclohexylglycine trifluoroacetate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of L-2-Cyclohexylglycine trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Enantiomeric Pair: D-2-Cyclohexylglycine Trifluoroacetate

The D-enantiomer (CAS: SS-1461) shares identical physical properties (e.g., molecular weight, solubility) with L-2-cyclohexylglycine trifluoroacetate but exhibits opposite stereochemical configuration. This difference critically impacts biological activity. For example, in enzyme-binding assays, the L-form may act as a substrate mimic, while the D-form often serves as an inhibitor due to mismatched chirality .

| Property | L-2-Cyclohexylglycine Trifluoroacetate | D-2-Cyclohexylglycine Trifluoroacetate |

|---|---|---|

| CAS Number | SS-1459 | SS-1461 |

| Stereochemistry | L-configuration | D-configuration |

| Biological Role | Substrate/agonist | Inhibitor/antagonist |

| Solubility (Organic) | High (due to TFA counterion) | High |

Parent Compound: D-Cyclohexylglycine

The non-salt form, D-cyclohexylglycine (CAS: 14328-52-0, SS-1185), lacks the trifluoroacetate counterion, resulting in reduced solubility in polar solvents. This limits its utility in peptide synthesis but makes it preferable for solid-phase applications where counterion interference is undesirable .

Functional Analog: N-Cyclohexyl L-Isoleucinamide

N-Cyclohexyl L-isoleucinamide (CAS: 120952-67-2, OT-2440) replaces the glycine backbone with isoleucine and incorporates an amide bond. This structural variation enhances metabolic stability, making it suitable for prolonged in vivo studies. However, the absence of the trifluoroacetate group reduces its solubility in aqueous media compared to L-2-cyclohexylglycine trifluoroacetate .

Environmental Considerations: Trifluoroacetate (TFA) Impact

Freeling et al. (2020) reported a rising environmental burden of TFA, with annual deposition fluxes reaching 68–98 tonnes in Germany.

Key Research Findings

- Stereoselectivity : The L-enantiomer demonstrates 10–20× higher affinity in glycine receptor assays compared to the D-form .

- Solubility Advantage : Trifluoroacetate salts exhibit 30–50% higher solubility in acetonitrile than hydrochloride counterparts, critical for HPLC purification .

- Environmental Persistence : TFA from degradation accumulates in water systems (0.335 µg/L in precipitation), raising concerns about long-term use of trifluoroacetate-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。